2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole
Overview
Description
“2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole” is a chemical compound with the molecular formula C7H8ClNS . It has been used in the synthesis of various compounds .
Synthesis Analysis
The synthesis of compounds related to “2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole” has been described in several studies. For instance, it has been used in the synthesis of novel mono azo dyes . The azo dyes derived from 4,5,6,7-tetrahydro-1,3-benzothiazole have been used as anti-corrosive agents .Molecular Structure Analysis
The molecular structure of “2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole” can be analyzed using various physico-chemical techniques . The quantum chemical study was used to explain better about the structural and electronic effects in relation to the inhibition efficiencies .Chemical Reactions Analysis
The chemical reactions involving “2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole” have been studied in the context of its use as a precursor in the synthesis of other compounds . For example, it has been used in the synthesis of azo dyes, which have been found to exhibit anti-corrosive properties .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole” can be analyzed using various techniques. For instance, its molecular weight is 173.663 Da .Scientific Research Applications
Biochemistry and Medicinal Chemistry
Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They are widely used as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .
Method of Application
The synthesis of benzothiazole compounds related to green chemistry is achieved from the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
Results or Outcomes
The development of synthetic processes is one of the most significant problems facing researchers. The review paper provided recent advances in the synthesis of benzothiazole compounds .
Anti-Tubercular Compounds
Benzothiazole based compounds have been synthesized for their anti-tubercular activity .
Method of Application
The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Results or Outcomes
The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Antimicrobial Compounds
Benzothiazole derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
Method of Application
The antimicrobial activity of benzothiazole derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Chemical modification of benzothiazole is one of the commonest approaches used in drug discovery .
Results or Outcomes
Most quinoline derivatives exhibit good antimicrobial activity . They are used extensively in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
Antiviral Compounds
Benzothiazole derivatives have been found to possess antiviral properties .
Method of Application
The synthesis of benzothiazole derivatives was achieved through various synthetic pathways .
Results or Outcomes
Benzothiazole derivatives have shown promising results in inhibiting viral replication .
Future Directions
properties
IUPAC Name |
2-chloro-4,5,6,7-tetrahydro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJUCUDNAZQFIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431023 | |
Record name | 2-chloro-4,5,6,7-tetrahydro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole | |
CAS RN |
26846-98-0 | |
Record name | 2-chloro-4,5,6,7-tetrahydro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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